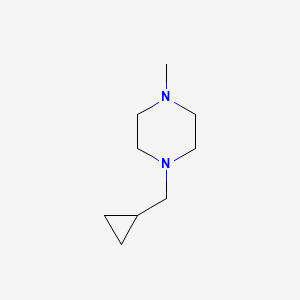![molecular formula C20H16N2O B13945187 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- CAS No. 866545-86-0](/img/structure/B13945187.png)
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors. The structure of this compound includes a pyridine ring fused to a pyrrole ring, with a phenylmethoxyphenyl group attached at the 3-position.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-1H-pyrrolo[2,3-b]pyridine with 4-(phenylmethoxy)phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is typically carried out in an inert atmosphere with a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar coupling reactions but on a larger scale with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the 3-position of the pyridine ring, where the phenylmethoxyphenyl group is attached. Common reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and differentiation.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity and selectivity.
1H-Pyrrolo[3,4-c]pyridine derivatives: These compounds have a different fusion pattern of the pyridine and pyrrole rings, which can result in distinct chemical and biological properties.
Phenylpyridine derivatives: These compounds contain a phenyl group attached to a pyridine ring and may exhibit different reactivity and biological activities compared to 1H-Pyrrolo[2,3-b]pyridine derivatives.
Propriétés
Numéro CAS |
866545-86-0 |
|---|---|
Formule moléculaire |
C20H16N2O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-(4-phenylmethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H16N2O/c1-2-5-15(6-3-1)14-23-17-10-8-16(9-11-17)19-13-22-20-18(19)7-4-12-21-20/h1-13H,14H2,(H,21,22) |
Clé InChI |
CDOXWUSKKVJJCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNC4=C3C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


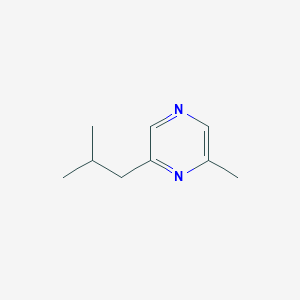
![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13945139.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)
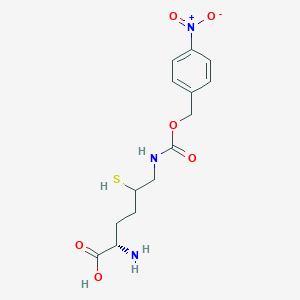
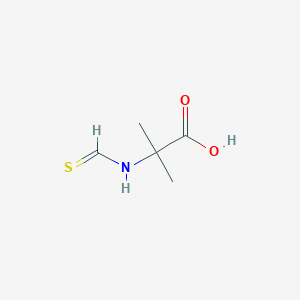
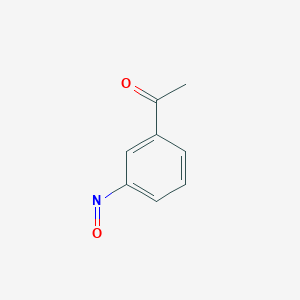
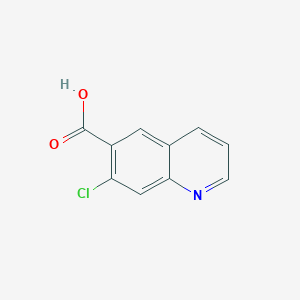
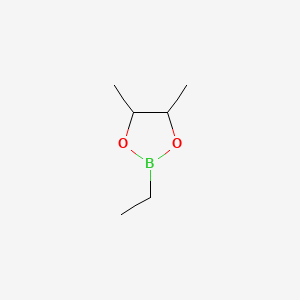
![5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid](/img/structure/B13945178.png)

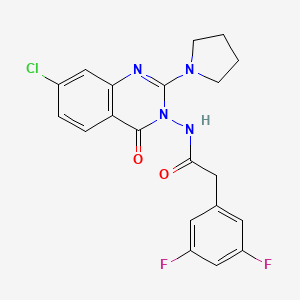
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
